(5-Butoxynaphthalen-1-yl)boronic acid
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Overview
Description
(5-Butoxynaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxynaphthalen-1-yl)boronic acid typically involves the reaction of 5-butoxynaphthalene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the dehydration of boric acid with alcohols . The resulting borate esters can then be hydrolyzed to yield the desired boronic acid. This method is advantageous due to its scalability and the relatively low cost of the starting materials.
Chemical Reactions Analysis
Types of Reactions
(5-Butoxynaphthalen-1-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
Scientific Research Applications
(5-Butoxynaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Butoxynaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, thereby modulating their activity . The boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other Lewis acids .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene ring, making it less hydrophobic.
4-Butoxyphenylboronic acid: Similar in structure but has a phenyl ring instead of a naphthalene ring, affecting its electronic properties.
Naphthalen-1-ylboronic acid: Lacks the butoxy group, making it less lipophilic.
Uniqueness
(5-Butoxynaphthalen-1-yl)boronic acid is unique due to the presence of both the butoxy group and the naphthalene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic and biological applications .
Properties
CAS No. |
372521-99-8 |
---|---|
Molecular Formula |
C14H17BO3 |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(5-butoxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-2-3-10-18-14-9-5-6-11-12(14)7-4-8-13(11)15(16)17/h4-9,16-17H,2-3,10H2,1H3 |
InChI Key |
RHPFXFQJJMNUKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)OCCCC)(O)O |
Origin of Product |
United States |
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